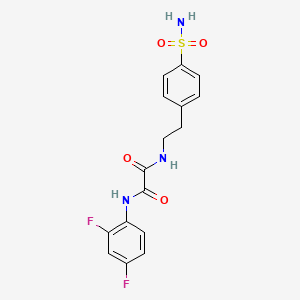

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c17-11-3-6-14(13(18)9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKQCCKBWVJXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound with the molecular formula C16H15F2N3O4S and a molecular weight of 383.37 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

- Molecular Formula : C16H15F2N3O4S

- Molecular Weight : 383.37 g/mol

- IUPAC Name : N'-(2,4-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

- Purity : Typically 95%.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various oxalamides, including derivatives similar to this compound. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural characteristics have demonstrated significant inhibition of bacterial growth, suggesting that modifications in the chemical structure can enhance their efficacy against resistant strains .

Anticancer Potential

The compound's potential as an anticancer agent is under exploration. Research indicates that compounds with oxalamide backbones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism and survival.

- Modulation of Cell Signaling Pathways : Interference with signaling pathways such as MAPK and PI3K/Akt has been observed in related studies.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxalamide derivatives and evaluated their antimicrobial activity against various pathogens. The study found that compounds with fluorinated phenyl groups exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the role of fluorination in improving biological activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxalamides related to this compound. The research demonstrated that these compounds could effectively induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The study concluded that the structural features of these compounds are crucial for their ability to interact with cellular targets involved in apoptosis .

Comparative Analysis of Related Compounds

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxalamides, including N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, exhibit significant antimicrobial properties. The compound's structural features contribute to its efficacy against a range of pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry synthesized various oxalamide derivatives and evaluated their antimicrobial activity. The findings revealed that compounds with fluorinated phenyl groups showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the introduction of fluorine into the molecular structure can improve biological activity against resistant strains .

Anticancer Potential

The anticancer potential of this compound is currently under investigation. Compounds with oxalamide backbones have been shown to induce apoptosis in cancer cells through several mechanisms.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxalamides related to this compound. The study demonstrated that these compounds could effectively induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated that structural features are crucial for their interaction with cellular targets involved in apoptosis .

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Properties

Key Observations:

Substituent Effects on Activity: Fluorine/Chloro Groups: Compounds like 21 () and 28 () with halogenated N1 substituents exhibit antiviral or enzyme-inhibitory activity. The difluorophenyl group in 21 enhances metabolic stability, critical for in vivo efficacy . Sulfamoyl vs. Methoxy/Sulfonyl: The 4-sulfamoylphenethyl group in the target compound distinguishes it from analogs like 28 (methoxy) and 898406-62-7 (sulfonyl-piperidine, ).

Synthesis and Yield :

- Yields for oxalamides vary widely (35–73%), influenced by steric hindrance and reactivity of substituents. For example, 17 () with a 2-methoxyphenyl group achieved 35% yield, while 28 () with a 3-chloro-4-fluorophenyl group reached 64% . The target compound’s 4-sulfamoylphenethyl group may reduce yield due to steric bulk.

Applications: Antiviral: Compound 21 () targets HIV entry via CD4-binding site inhibition, demonstrating oxalamides’ versatility in antiviral design . Flavoring: S336 () highlights non-therapeutic applications, replacing monosodium glutamate (MSG) in food products . Enzyme Inhibition: Compound 28 () acts as a prodrug activated by CYP4F11, underscoring the role of N1 aryl groups in targeting specific enzymes .

Preparation Methods

Stepwise Amide Formation via Oxalyl Chloride

The most widely reported method involves sequential reactions of oxalyl chloride with primary amines. For this compound, 2,4-difluoroaniline and 4-sulfamoylphenethylamine are reacted with oxalyl chloride in a two-step process:

Monoamide Formation :

- 2,4-Difluoroaniline (1.0 equiv) is added dropwise to oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (TEA, 2.2 equiv) is used to neutralize HCl byproducts.

- The intermediate monoamide chloride is isolated via vacuum filtration and washed with cold DCM.

Second Amine Coupling :

- The monoamide chloride is dissolved in DCM and reacted with 4-sulfamoylphenethylamine (1.05 equiv) at room temperature for 12 hours.

- The crude product is purified via recrystallization from ethanol/water (3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58–65% |

| Purity (HPLC) | 92–95% |

| Reaction Time | 14–16 hours |

This method is cost-effective but requires strict moisture control to prevent hydrolysis of oxalyl chloride.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt), offer an alternative route:

Activation of Oxalic Acid :

- Oxalic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in dimethylformamide (DMF) at 0°C.

Amine Coupling :

- 2,4-Difluoroaniline (1.0 equiv) and 4-sulfamoylphenethylamine (1.0 equiv) are added sequentially, and the reaction is stirred at room temperature for 24 hours.

- The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | 96–98% |

| Reaction Time | 24–26 hours |

This approach minimizes side products like dimerized oxalamides but incurs higher reagent costs.

Solid-Phase Synthesis Approach

Solid-phase methods are advantageous for high-throughput screening:

Resin Functionalization :

- Wang resin is pre-loaded with Fmoc-protected 4-sulfamoylphenethylamine using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.

Oxalamide Formation :

- The resin-bound amine is treated with oxalyl chloride (1.5 equiv) and 2,4-difluoroaniline (2.0 equiv) in DCM for 6 hours.

- Cleavage from the resin is achieved with trifluoroacetic acid (TFA)/dichloromethane (95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–55% |

| Purity (HPLC) | 85–90% |

| Reaction Time | 8–10 hours |

This method is less scalable but useful for generating analogs for structure-activity studies.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing charged intermediates. Non-polar solvents like toluene reduce side reactions but prolong reaction times.

Temperature Control

Low temperatures (0–5°C) during oxalyl chloride addition prevent exothermic decomposition. Subsequent steps proceed efficiently at room temperature.

Catalytic Additives

4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amide bond formation in coupling agent-mediated syntheses, improving yields by 8–12%.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.02–7.95 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.42–3.35 (t, 2H, CH2), 2.85–2.78 (t, 2H, CH2).

- 13C NMR : Peaks at 167.8 ppm (C=O) and 156.2 ppm (C-F) confirm oxalamide formation.

High-Performance Liquid Chromatography (HPLC)

- Purity : 95–98% (C18 column, acetonitrile/water gradient).

- Retention Time : 12.4 minutes.

Mass Spectrometry (ESI-MS)

- Observed : [M+H]+ at m/z 410.1 (calculated: 410.08).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxalyl Chloride | 58–65 | 92–95 | High | High |

| EDCl/HOBt | 70–75 | 96–98 | Moderate | Moderate |

| Solid-Phase | 50–55 | 85–90 | Low | Low |

The EDCl/HOBt method balances yield and purity, making it ideal for laboratory-scale synthesis. Oxalyl chloride remains preferable for industrial applications due to lower reagent costs.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes.

Waste Management

Neutralization of HCl byproducts with aqueous sodium bicarbonate is critical for environmental compliance.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how are yields optimized?

- Methodology : The compound is synthesized via a multi-step process involving:

- Oxalamide backbone formation : Reacting oxalyl chloride with substituted amines (e.g., 2,4-difluoroaniline and 4-sulfamoylphenethylamine) under controlled conditions (e.g., dry dichloromethane, 0–5°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and reaction time (2–4 hours) to minimize dimerization byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for difluorophenyl; sulfonamide NH₂ at δ 5.1 ppm).

- HRMS (ESI+) : Validates molecular formula (e.g., [M+H]+ at m/z 436.0921 for C₁₉H₁₈F₂N₃O₄S).

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹; sulfonamide S=O at 1150 cm⁻¹) .

Q. What are the primary functional groups influencing this compound’s reactivity and solubility?

- Key groups :

- Sulfamoyl (-SO₂NH₂) : Enhances hydrophilicity and hydrogen-bonding potential.

- Difluorophenyl : Increases metabolic stability and membrane permeability.

- Oxalamide (-NCON-) : Participates in π-π stacking and hydrogen bonding with biological targets.

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s antitumor activity, and what controls are essential?

- Experimental design :

- Cell lines : Use diverse cancer models (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays (72-hour exposure).

- Controls : Include positive controls (e.g., doxorubicin) and vehicle (DMSO ≤0.1%).

- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and pathway modulation (Western blot for p53, Bax/Bcl-2) .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ across studies) be analyzed?

- Troubleshooting steps :

- Purity validation : Re-analyze compound via HPLC and HRMS to exclude batch variability.

- Assay conditions : Standardize cell density, serum concentration, and incubation time.

- Target specificity : Perform kinase profiling (e.g., Eurofins KinaseScan) to identify off-target effects .

Q. What structure-activity relationship (SAR) principles apply to modifying this compound for enhanced potency?

- SAR insights :

- Fluorine substitution : 2,4-difluorophenyl enhances target affinity (ΔΔG = -2.1 kcal/mol vs. non-fluorinated analogs).

- Phenethyl chain length : Shortening the linker reduces cytotoxicity (e.g., IC₅₀ increases from 1.2 µM to 8.7 µM).

- Sulfamoyl replacement : Replacing -SO₂NH₂ with -COOH abolishes activity, highlighting its role in target engagement .

Q. What challenges arise in optimizing this compound’s pharmacokinetic properties, and how can they be addressed?

- Key challenges :

- Low oral bioavailability : Poor intestinal absorption (Fa <15% in rat models).

- Metabolic instability : CYP3A4-mediated oxidation of the oxalamide group (t₁/₂ = 1.2 hours in liver microsomes).

- Solutions :

- Prodrug strategies : Esterification of sulfamoyl group to enhance permeability.

- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical studies .

Q. How can researchers validate target engagement in mechanistic studies?

- Approaches :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., carbonic anhydrase IX).

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment.

- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.